2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features an imidazole ring, a benzamide group, and various functional groups
Scientific Research Applications
2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on this compound could involve further exploration of its inhibitory action on HDAC2 and its potential applications in the treatment of diseases where HDAC activity is dysregulated . Additionally, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the benzamide group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.
Benzamide Derivatives: Compounds such as sulpiride and tiapride contain the benzamide group.
Uniqueness
What sets 2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(diethylamino)-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3S/c1-4-26(5-2)24-25-20-11-17-33-22(20)23(31)29(24)12-10-21(30)28-15-13-27(14-16-28)18-6-8-19(32-3)9-7-18/h6-9,11,17H,4-5,10,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHHULBKVBAPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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